2H-Benzimidazole,5-methoxy-,1-oxide(9CI)
Description
Overview of Benzimidazole (B57391) N-Oxides as a Class of Heterocyclic Compounds
Benzimidazole N-oxides are characterized by the presence of a dative bond between a nitrogen atom of the imidazole (B134444) ring and an oxygen atom. This N-O moiety is not merely a simple functional group; it significantly alters the electronic distribution within the heterocyclic system. It can act as both a push-pull electron donor/acceptor group, rendering the N+-O− group highly polarizable. researchgate.net This feature imparts unique chemical reactivity and can enhance the solubility of these compounds in polar solvents. researchgate.net
The applications of benzimidazole N-oxides are diverse, with research highlighting their potential in medicinal chemistry. For instance, some derivatives have been investigated for their activity against various pathogens. nih.gov
Historical Trajectory of Research on Benzimidazole N-Oxide Systems
The study of benzimidazole N-oxides dates back to the mid-20th century. Early research focused on the fundamental synthesis and characterization of the parent benzimidazole N-oxide. A notable publication by Takahashi and Kano in 1963 detailed the structure and synthesis of benzimidazole N-oxide, laying the groundwork for future investigations into this class of compounds. nih.gov Subsequent research has expanded to explore the synthesis of a wide array of substituted derivatives and their potential applications. scholarsresearchlibrary.com The development of new synthetic methodologies, including one-pot, two-step microwave-assisted syntheses, has facilitated the generation of libraries of these compounds for further study. nih.gov
Structural Features and Electronic Characteristics of Benzimidazole N-Oxides
The introduction of the N-oxide function has profound effects on the geometry and electronic nature of the benzimidazole core. The N-O bond introduces a significant dipole moment to the molecule. X-ray crystallography studies on related heterocyclic N-oxides have shown that the N-O group can act as a strong hydrogen bond acceptor, a property that can be crucial for molecular interactions. nih.gov
The electronic characteristics are marked by a redistribution of electron density. The N-oxide group is electron-withdrawing, which influences the reactivity of the benzimidazole ring system, particularly towards electrophilic and nucleophilic attack. This electronic modulation is a key aspect of their chemical behavior and biological activity. researchgate.net
Significance of Methoxy (B1213986) Substitution within the Benzimidazole N-Oxide Scaffold
The presence of a methoxy group at the 5-position of the benzimidazole ring, as in 2H-Benzimidazole, 5-methoxy-, 1-oxide , further tunes the electronic properties of the molecule. The methoxy group is generally considered an electron-donating group through resonance and can influence the reactivity and properties of the aromatic system.
The interplay between the electron-donating methoxy group and the electron-withdrawing N-oxide moiety creates a complex electronic environment within the molecule. This can affect its chemical reactivity, spectroscopic properties, and potential biological activity. Studies on other substituted benzimidazoles have shown that methoxy groups can enhance antioxidant and other biological activities. nih.gov
Academic Research Landscape and Significance of 2H-Benzimidazole, 5-methoxy-, 1-oxide Investigations
The academic interest in benzimidazole N-oxides is driven by their unique chemical properties and their potential as scaffolds in drug discovery. While extensive research has been conducted on the broader class of benzimidazole N-oxides, specific investigations into 2H-Benzimidazole, 5-methoxy-, 1-oxide are less prevalent in the public domain. However, its structural motifs are present in intermediates for the synthesis of significant pharmaceutical compounds. For instance, related 5-methoxybenzimidazole (B1583823) derivatives are key precursors in the synthesis of proton pump inhibitors like omeprazole. chemicalbook.com
The study of this specific compound contributes to a deeper understanding of structure-activity relationships within the benzimidazole N-oxide class. Further research into its synthesis, reactivity, and properties is warranted to fully explore its potential.
Interactive Data Tables
Below are tables summarizing key information about the compound and its structural components.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
|---|---|---|---|---|
| 5-methoxy-1H-benzimidazole | 4887-80-3 | C8H8N2O | 148.16 g/mol | - |
| 2-Mercapto-5-methoxybenzimidazole | 37052-78-1 | C8H8N2OS | 180.23 g/mol | 261-263 |
| 5-Methoxy-2-benzimidazolinone | 2080-75-3 | C8H8N2O2 | 164.16 g/mol | 255 (dec.) |
| Spectroscopic Technique | Key Features for 5-methoxy-1H-benzimidazole |
|---|---|
| Mass Spectrometry | Molecular Ion Peak (M+) at m/z 148 |
| 1H NMR | Characteristic peaks for aromatic protons and a singlet for the methoxy group protons. |
| 13C NMR | Distinct signals for the aromatic carbons, the imidazole carbons, and the methoxy carbon. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-1-oxido-2H-benzimidazol-1-ium |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-4H,5H2,1H3 |
InChI Key |
DDAYDQUPXGGXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC[N+](=C2C=C1)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h Benzimidazole, 5 Methoxy , 1 Oxide and Its Analogs
Strategies for the Formation of the N-Oxide Moiety in Benzimidazoles
The introduction of an N-oxide group in the benzimidazole (B57391) ring can be achieved through two primary strategies: direct oxidation of a pre-formed benzimidazole or by cyclization reactions designed to yield the N-oxide directly.
Direct Oxidation Routes to Benzimidazole N-Oxides
Direct oxidation of the benzimidazole ring is a straightforward approach to introduce the N-oxide functionality. This method relies on the use of various oxidizing agents that can selectively oxidize one of the nitrogen atoms of the imidazole (B134444) ring. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide.
The reaction typically involves treating the substituted benzimidazole, in this case, 5-methoxy-1H-benzimidazole, with the oxidizing agent in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial to achieve high yields and minimize side reactions. For instance, the oxidation of 2-substituted benzimidazoles has been successfully carried out using m-CPBA in a chlorinated solvent like dichloromethane (B109758) at low temperatures. researchgate.net While direct oxidation of benzimidazoles can sometimes lead to a mixture of products, it remains a common and often effective method for the synthesis of benzimidazole N-oxides. researchgate.net
Table 1: Examples of Oxidizing Agents for Benzimidazole N-Oxide Synthesis
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | researchgate.net |
| Hydrogen Peroxide | Acetic acid, elevated temperatures | google.com |
Cyclocondensation and Cyclization Reactions Yielding Benzimidazole N-Oxides
An alternative and often more controlled method for the synthesis of benzimidazole N-oxides involves the cyclization of appropriately substituted o-nitroaniline precursors. This approach builds the benzimidazole ring and the N-oxide functionality in a single conceptual step.
A common strategy is the reductive cyclization of an o-nitroaniline derivative. For example, a substituted o-nitroaniline can be treated with a reducing agent, which selectively reduces one of the nitro group's oxygen atoms, followed by intramolecular cyclization to form the benzimidazole N-oxide ring system.
Another powerful method is the base-mediated cyclization of N-substituted o-nitroanilines. For instance, N-(o-nitrophenyl)glycine derivatives can undergo base-induced cyclization to form benzimidazole N-oxides. rsc.org Specifically, N-cyanomethyl-o-nitroanilines have been shown to cyclize in the presence of a base to yield 2-cyanobenzimidazole N-oxides, which can then be hydrolyzed to the corresponding 2-unsubstituted benzimidazole N-oxides. rsc.org This method offers a versatile route to various substituted benzimidazole N-oxides by modifying the starting o-nitroaniline. The intramolecular nucleophilic aromatic substitution of a nitro group activated by a benzimidazole moiety is another related strategy. nih.gov
Synthesis of 5-Methoxy-Substituted Benzimidazole Precursors
The introduction of the 5-methoxy substituent can be accomplished either before or after the formation of the benzimidazole ring.
Introduction of the Methoxy (B1213986) Group on Aromatic Systems Pre-Cyclization
A common and efficient strategy is to start with an aromatic precursor that already contains the methoxy group at the desired position. For the synthesis of 5-methoxy-benzimidazole derivatives, a key starting material is 4-methoxy-o-phenylenediamine or a related 1,2-disubstituted benzene (B151609).
4-methoxy-o-phenylenediamine can be synthesized through the reduction of 4-methoxy-2-nitroaniline. chemicalbook.comguidechem.com This reduction can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with iron powder in acetic acid. chemicalbook.comguidechem.com The precursor, 4-methoxy-2-nitroaniline, is readily available or can be synthesized from p-anisidine.
Table 2: Synthesis of 4-methoxy-o-phenylenediamine
| Starting Material | Reagents and Conditions | Yield | Reference |
| 4-methoxy-2-nitroaniline | 10% Pd/C, H₂, Ethanol (B145695), 50 psi, 24h | 99% | chemicalbook.comguidechem.com |
| 4-methoxy-2-nitroaniline | 10% Pd/C, H₂, Methanol (B129727), 72h | 97% | guidechem.com |
| 3-nitro-4-methoxyaniline | Iron powder, 60% Acetic acid, 60 °C | Not specified | guidechem.com |
Once 4-methoxy-o-phenylenediamine is obtained, it can be condensed with various reagents, such as carboxylic acids or their derivatives, to form the 5-methoxy-benzimidazole core. nih.gov
Functionalization Strategies for Benzimidazole Ring Systems
While less common for this specific substitution pattern, it is theoretically possible to introduce a methoxy group onto a pre-existing benzimidazole ring. This would involve electrophilic or nucleophilic aromatic substitution reactions.
Electrophilic substitution on the benzimidazole ring generally occurs at the 4- and 7-positions of the benzene ring, as these are the most electron-rich positions. chemicalbook.com Therefore, direct electrophilic methoxylation to achieve the 5-methoxy substitution would be challenging and likely result in a mixture of isomers.
Nucleophilic aromatic substitution could be a more viable option if a suitable leaving group, such as a halogen, is present at the 5-position of the benzimidazole ring. In such a case, reaction with a methoxide (B1231860) source, like sodium methoxide, could potentially yield the desired 5-methoxy-benzimidazole. However, this approach is dependent on the availability of the appropriately substituted starting benzimidazole. For unsubstituted 2-halobenzimidazoles, nucleophilic substitution at the 2-position can be difficult due to proton abstraction at the N1 position. longdom.org
Expedited and Sustainable Synthesis Protocols
Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient protocols. These "green" chemistry approaches are increasingly being applied to the synthesis of benzimidazole derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. nih.govglobalresearchonline.netjocpr.comdergipark.org.trmdpi.com The synthesis of various benzimidazole derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions or using green solvents like water or ethanol. globalresearchonline.netjocpr.comchemmethod.com
Microwave-Assisted Organic Synthesis (MAOS) for 2H-Benzimidazole, 5-methoxy-, 1-oxide Analogues
Microwave-Assisted Organic Synthesis (MAOS) has become a cornerstone in modern heterocyclic chemistry, offering dramatic accelerations in reaction rates and often leading to higher yields and product purities compared to conventional heating methods. tandfonline.comchim.it The application of microwave irradiation to the synthesis of benzimidazole scaffolds, the core of the target compound, demonstrates the potential of this technology for producing its N-oxide analogues. rsc.orgnih.govnih.gov
The primary advantages of MAOS stem from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that circumvents the limitations of conventional thermal conduction. tandfonline.com This technique significantly reduces reaction times from hours to mere minutes and can enhance chemo-, regio-, and stereoselectivity. tandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives
| Reaction Type | Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|---|---|
| o-phenylenediamine + Benzoic Acid | PPA, 150°C | 2-8 h | ~70-85% | PPA, MW Irradiation | 5-10 min | ~80-95% | researchgate.net |
| o-phenylenediamine + Aldehyde | Reflux in Ethanol | ~2 h | ~75-85% | Catalyst-free, MW Irradiation | 5-10 min | 94-98% | researchgate.net |
| o-phenylenediamine + Salicylaldehyde | Reflux in Ethanol | 1 h | Moderate | Ethanol, MW Irradiation (400 MHz) | <1 h | High | acs.org |
The data clearly indicates that MAOS provides a greener, faster, and more efficient route to the benzimidazole core, which is a direct precursor to its N-oxide derivatives. This efficiency is crucial for the rapid generation of libraries of analogues for further study.
Green Chemistry Approaches in N-Oxide Synthesis
The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of N-oxides. beyondbenign.org The N-oxidation step traditionally employs peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which, while effective, generate stoichiometric amounts of waste and can present safety hazards on a large scale. nih.gov
Modern green approaches focus on replacing these reagents with more environmentally benign oxidants. acs.org Hydrogen peroxide (H₂O₂) is a highly attractive green oxidant because its only byproduct is water. acs.orgnih.gov The use of H₂O₂ for the N-oxidation of tertiary amines and N-heterocycles is well-established and offers high atom economy. acs.org To enhance its reactivity, H₂O₂ is often used in conjunction with catalysts or activators.
Key Green Oxidizing Systems for N-Oxide Synthesis:
Hydrogen Peroxide (H₂O₂): As a clean and cost-effective oxidant, H₂O₂ is a preferred choice. Its use can be facilitated by metal catalysts or by activation with compounds like carbon dioxide to form more reactive peroxymonocarbonate in situ. acs.orgnih.gov
Urea-Hydrogen Peroxide (UHP): This stable, solid adduct of urea (B33335) and H₂O₂ serves as a safe and easy-to-handle source of hydrogen peroxide. It has been successfully used for the solid-state oxidation of various nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org
Sodium Percarbonate: Another stable, inexpensive, and solid source of H₂O₂, sodium percarbonate is an effective oxygen source for N-oxidation reactions, often used with rhenium-based catalysts under mild conditions. organic-chemistry.org
Catalytic Systems: The use of catalysts like titanium silicalite (TS-1) in continuous flow reactors with H₂O₂ represents a safer, greener, and more efficient process for N-oxide production compared to traditional batch methods. organic-chemistry.org
The application of these green methodologies to the synthesis of 2H-Benzimidazole, 5-methoxy-, 1-oxide would involve the oxidation of the 5-methoxy-1H-benzimidazole precursor using one of these systems, thereby avoiding hazardous reagents and minimizing waste generation.
Control of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: The synthesis of benzimidazole N-oxides presents a significant challenge regarding regioselectivity. Direct oxidation of an unsymmetrically substituted benzimidazole, such as 5-methoxy-1H-benzimidazole, is generally not a viable synthetic route. cdnsciencepub.com Instead, the synthesis is typically achieved through the base-mediated cyclization of an appropriately substituted N-alkyl-2-nitroaniline derivative. researchgate.netcdnsciencepub.com This approach means the regiochemistry of the final N-oxide is determined by the structure of the nitroaniline precursor.
For the synthesis of 2H-Benzimidazole, 5-methoxy-, 1-oxide, the precursor would be an N-substituted 4-methoxy-2-nitroaniline. The base-induced intramolecular cyclization proceeds via nucleophilic attack of the secondary amine onto the nitro group, followed by elimination, to form the N-oxide ring system.
If direct oxidation of 5-methoxy-1H-benzimidazole were to be attempted, the electronic effects of the methoxy group would play a crucial role. The imidazole core exists in a tautomeric equilibrium between the 5-methoxy and 6-methoxy forms. The electron-donating methoxy group would activate the para-nitrogen atom more strongly towards an electrophilic oxidant. However, due to the synthetic challenges of this direct approach, the cyclization method remains the preferred route, offering unambiguous control over the regiochemical outcome. cdnsciencepub.com
Stereoselectivity: The target molecule, 2H-Benzimidazole, 5-methoxy-, 1-oxide, is achiral and does not possess any stereocenters. Therefore, issues of stereoselectivity are not applicable to its synthesis.
Post-Synthetic Derivatization of 2H-Benzimidazole, 5-methoxy-, 1-oxide
The benzimidazole N-oxide moiety is a versatile functional group that can undergo various post-synthetic modifications, allowing for the generation of diverse analogues. The N-oxide group activates the benzimidazole ring system for different types of transformations.
Key Reactions of Benzimidazole N-Oxides:
Reaction with Acylating Agents and Nucleophiles: Benzimidazole N-oxides can react with acid chlorides (e.g., benzoyl chloride) in the presence of nucleophiles such as cyanide (CN⁻), thiocyanate (B1210189) (SCN⁻), or azide (B81097) (N₃⁻). This reaction typically leads to substitution on the benzene portion of the ring system, providing a route to introduce new functional groups. rsc.org
Photochemical Rearrangement: Upon photolysis, typically in an alcohol solvent like methanol, benzimidazole N-oxides can rearrange to form benzimidazolones. This transformation offers a pathway to a different class of heterocyclic compounds. rsc.org
rsc.orgrsc.org-Dipolar Cycloaddition: The N-oxide function can act as a 1,3-dipole. In the presence of dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), it can undergo cycloaddition reactions. For example, 1,2-dimethylbenzimidazole (B1296689) 3-oxide reacts with acetylenedicarboxylates to yield complex adducts. acs.org This reactivity allows for the construction of more complex fused ring systems.
Deoxygenation: The N-oxide can be deoxygenated to the parent benzimidazole using various reducing agents. This reaction can be useful if the N-oxide is used as a temporary directing or activating group during synthesis.
For 2H-Benzimidazole, 5-methoxy-, 1-oxide, these reactions would provide avenues for further functionalization. For instance, reaction with acetylenedicarboxylates could lead to novel tricyclic structures, while reaction with acylating agents could introduce substituents at the C4, C6, or C7 positions of the benzene ring. The electron-donating methoxy group at C5 would influence the regioselectivity of these substitution reactions.
Chemical Reactivity and Mechanistic Transformation Studies of 2h Benzimidazole, 5 Methoxy , 1 Oxide
Electronic Properties and Reactivity of the N-O Bond in Benzimidazole (B57391) N-Oxides
The N-oxide moiety is a defining feature of the benzimidazole N-oxide scaffold, imparting unique electronic characteristics that govern its reactivity. The N-O bond is highly polar and can be described as a coordinate covalent bond, with the nitrogen atom bearing a formal positive charge and the oxygen atom a formal negative charge (N⁺-O⁻). This charge separation makes the N-O group a strong hydrogen bond acceptor and increases the solubility of the compounds in polar solvents. researchgate.netnih.gov
This N⁺-O⁻ group is strongly polarizable and can function as both a push-pull electron donor and acceptor, influencing the electron density of the entire heterocyclic system. researchgate.net The canonical forms of heterocyclic N-oxides illustrate that the formally negatively charged oxygen can delocalize electron density into the ring, particularly at positions ortho and para to the N-oxide. thieme-connect.de This electronic flexibility makes the molecule susceptible to attack by both electrophiles (at the oxygen) and nucleophiles (at the carbon atoms of the ring).
The nitrogen-oxygen bond is relatively weak, with a bond dissociation energy for pyridine (B92270) N-oxide reported at 63.3 kcal/mol. thieme-connect.de This inherent weakness facilitates the heterolytic fragmentation of the N-O bond, a key step in many of its reactions. thieme-connect.demdpi.com The reactivity of the N-O bond is also influenced by substituents on the benzimidazole ring. The 5-methoxy group, being an electron-donating group, can further modulate the electron distribution and reactivity of the entire molecule.
| Property | Description |
| Polarity | Highly polar N⁺-O⁻ bond |
| Electron-donating/accepting | Can act as both a push-pull donor and acceptor researchgate.net |
| Solubility | N-O moiety can improve solubility in polar solvents researchgate.net |
| Bond Energy | Relatively weak bond, prone to cleavage thieme-connect.demdpi.com |
Nucleophilic and Electrophilic Reaction Pathways
The electronic nature of the N-O bond in 5-methoxy-2H-benzimidazole 1-oxide allows for a variety of reaction pathways involving both nucleophiles and electrophiles.
The N-oxide can be readily reduced to the corresponding benzimidazole. This deoxygenation is a common transformation for heterocyclic N-oxides and can be achieved using various reducing agents. acs.org Reagents such as phosphorus trichloride (B1173362) (PCl₃) are effective for this purpose. nih.gov Catalytic hydrogenation is another method used for the preparation of benzimidazole N-oxides through the reductive cyclization of nitro precursors, and similar conditions can often be adapted for the deoxygenation of the N-oxide itself. acs.org
The general mechanism involves the coordination of the reducing agent to the oxygen atom, making it a better leaving group. Subsequent steps then lead to the cleavage of the N-O bond and the formation of the parent benzimidazole. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.
Table of Common Deoxygenation Reagents for Heterocyclic N-Oxides
| Reagent/Method | Conditions | Reference |
|---|---|---|
| Phosphorus Trichloride (PCl₃) | Varies | nih.gov |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | acs.org |
| Indium/Pivaloyl Chloride | Room Temperature | organic-chemistry.org |
| Zn(OTf)₂ / Cu(OTf)₂ | Mild Conditions | organic-chemistry.org |
The oxygen atom of the N-oxide group is nucleophilic and readily reacts with electrophiles, particularly acylating agents like acetic anhydride (B1165640). rsc.orgrsc.org This reaction typically leads to an O-acylated intermediate. This intermediate is highly reactive and can undergo subsequent transformations. rsc.org
In some cases, reaction with acetic anhydride can lead to rearrangement products. For instance, related quinoxaline (B1680401) 1-oxides, when heated with acetic anhydride, undergo a ring contraction to form 1,3-diacetyl-2-benzimidazolones. rsc.org This type of rearrangement, known as the Beirut reaction in related systems, highlights the complex reactivity that can be initiated by acylation of the N-oxide oxygen. The initial acylation makes the oxygen a good leaving group, facilitating nucleophilic attack at the C-2 position of the benzimidazole ring, which can trigger skeletal rearrangements. rsc.orgrsc.org
Benzimidazole N-oxides can undergo nucleophilic substitution on the benzene (B151609) ring. rsc.orgrsc.org This reaction is often facilitated by the presence of an acid chloride. The acid chloride activates the N-oxide by acylating the oxygen, which enhances the electrophilicity of the benzimidazole ring system. This activation allows for the attack of various nucleophiles, such as chloride (Cl⁻), cyanide (CN⁻), thiocyanate (B1210189) (SCN⁻), and azide (B81097) (N₃⁻), onto the benzene portion of the molecule. rsc.orgrsc.org
This process is a type of nucleophilic aromatic substitution where the protonated or acylated N-oxide group acts as an activating group, directing the incoming nucleophile. rsc.org The position of substitution can be influenced by steric and electronic factors, including the directing effect of the 5-methoxy group.
Rearrangement Reactions and Isomerization Processes
The benzimidazole N-oxide scaffold is susceptible to various rearrangement reactions, often triggered by heat or light.
A significant thermal rearrangement of 2H-benzimidazole N-oxides involves their isomerization to 3H-2,1,4-benzoxadiazine 4-oxides. researchgate.net This transformation represents a skeletal reorganization of the heterocyclic core. Further heating of these benzoxadiazine 4-oxides can lead to the formation of 2H-benzimidazole 1-oxides, indicating a complex thermal equilibrium and reaction pathway. researchgate.net This type of rearrangement is a characteristic reaction of certain benzimidazole N-oxide systems and provides a synthetic route to other related heterocyclic structures. researchgate.net
Photoinduced Transformations
The study of the photochemistry of benzimidazole N-oxides reveals a characteristic rearrangement upon irradiation. While specific studies on the 5-methoxy derivative are not extensively detailed, the photolysis of analogous 1,2-polymethylenebenzimidazole N-oxides in methanol (B129727) has been shown to induce a rearrangement to form 1,3-polymethylenebenzimidazolones. rsc.orgrsc.org This transformation suggests a likely photochemical pathway for 2H-Benzimidazole, 5-methoxy-, 1-oxide, involving the migration of the oxygen atom from the nitrogen to the adjacent carbon (C2), leading to the formation of a benzimidazolone structure.
This type of photorearrangement is a key reaction for this class of heterocyclic N-oxides. rsc.org The process typically involves the excitation of the N-oxide to a singlet or triplet state, followed by the cleavage of the N-O bond and subsequent ring rearrangement to yield the more stable lactam structure.
Table 1: Photoinduced Transformation of Benzimidazole N-Oxide Systems
| Starting Material Class | Conditions | Product Class | Reference |
|---|---|---|---|
| 1,2-Polymethylenebenzimidazole N-oxides | Photolysis in Methanol | 1,3-Polymethylenebenzimidazolones | rsc.orgrsc.org |
Acid-Base Equilibria and Tautomerism in Benzimidazole N-Oxide Systems
Benzimidazole N-oxide systems exhibit distinct acid-base properties centered on the N-oxide functionality and the pyrrolic N-H group. The N-oxide oxygen atom is basic and can be protonated under acidic conditions to form a hydroxylammonium cation. Conversely, the N-H proton is acidic and can be removed by a base to generate an anion.
Tautomerism in 2H-Benzimidazole, 5-methoxy-, 1-oxide is less complex than in its parent benzimidazole. The presence of the N-oxide group at the 1-position prevents the common annular tautomerism that involves the migration of the N-H proton between the two nitrogen atoms of the imidazole (B134444) ring. The dominant equilibria are therefore the acid-base reactions described above.
Table 2: Species in Acid-Base Equilibrium for a Benzimidazole N-Oxide
| Species | Structure | Conditions |
|---|---|---|
| Cationic Form | Protonated N-oxide | Acidic (low pH) |
| Neutral Form | 2H-Benzimidazole, 5-methoxy-, 1-oxide | Neutral pH |
| Anionic Form | Deprotonated N-H | Basic (high pH) |
Role of 2H-Benzimidazole, 5-methoxy-, 1-oxide as a Synthetic Intermediate or Building Block
Benzimidazole N-oxides serve as versatile intermediates in organic synthesis, primarily by activating the benzimidazole ring system for further functionalization. The N-oxide group modifies the electron distribution in the aromatic rings, facilitating reactions that are difficult to achieve with the parent benzimidazole.
One significant application is in nucleophilic substitution reactions on the benzene ring. Research has shown that treating benzimidazole N-oxides with an acid chloride, such as tosyl chloride or phosphorus oxychloride, generates a reactive intermediate. rsc.orgrsc.org This intermediate is susceptible to attack by various nucleophiles, leading to substitution at the benzene ring positions. This method provides a route to chloro-, cyano-, and thiocyanato-substituted benzimidazoles, which are otherwise challenging to synthesize. rsc.org The reaction with tosyl chloride in the presence of sodium hydroxide (B78521) can also lead to the rearranged benzimidazolone product. rsc.org
While the direct precursor, 2-mercapto-5-methoxybenzimidazole, is a well-known intermediate in the synthesis of the proton pump inhibitor omeprazole, the N-oxide derivative provides an alternative platform for creating a diverse range of substituted benzimidazoles. google.com The synthesis of various pharmaceuticals often involves heterocyclic N-oxides as key intermediates to enable specific chemical transformations. google.comnih.gov
Table 3: Synthetic Transformations of Benzimidazole N-Oxides
| Reagents | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Acid Chloride (e.g., POCl₃) | Cl⁻ | Chloro-substituted benzimidazole | rsc.org |
| Acid Chloride | CN⁻ | Cyano-substituted benzimidazole | rsc.org |
| Acid Chloride | SCN⁻ | Thiocyanato-substituted benzimidazole | rsc.org |
| Tosyl Chloride, NaOH | - | Benzimidazolone (rearrangement) | rsc.org |
Application of Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2h Benzimidazole, 5 Methoxy , 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2H-Benzimidazole, 5-methoxy-, 1-oxide, a complete set of NMR experiments would be required to unambiguously assign the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: This technique would identify all unique protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would reveal the connectivity between adjacent protons.
¹³C NMR: This experiment would detect all unique carbon atoms. The spectrum would show characteristic signals for the aromatic carbons, the carbon of the methoxy group, and the C2 carbon of the benzimidazole ring, which would be influenced by the N-oxide functionality.
Without experimental spectra, a data table of chemical shifts and coupling constants for 2H-Benzimidazole, 5-methoxy-, 1-oxide cannot be compiled.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]+ or [M+H]+), allowing for the determination of the elemental formula (C₈H₈N₂O₂).
Fragmentation Pattern: The mass spectrum would display a series of fragment ions, created by the breakdown of the parent molecule in the mass spectrometer. The analysis of these fragments helps to confirm the presence of key structural units, such as the methoxy group and the benzimidazole core. The N-oxide moiety would likely influence the fragmentation pathway, potentially showing a characteristic loss of an oxygen atom.
Specific m/z values for the molecular ion and key fragments are not available in the reviewed literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization
These spectroscopic techniques provide information on the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions for 2H-Benzimidazole, 5-methoxy-, 1-oxide would include C-H stretching for the aromatic and methoxy groups, C=N and C=C stretching vibrations within the aromatic ring system, and a characteristic N-O stretching band for the N-oxide group. The C-O stretching of the methoxy ether linkage would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum would show specific absorption maxima (λₘₐₓ) that are characteristic of the conjugated π-electron system of the benzimidazole N-oxide core.
A data table of characteristic absorption frequencies (cm⁻¹) for IR and absorption maxima (nm) for UV-Vis spectroscopy cannot be provided due to the absence of experimental data.
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of 2H-Benzimidazole, 5-methoxy-, 1-oxide could be grown, this technique would provide:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking.
Conformation: The exact conformation of the molecule in the solid state.
No crystallographic data for this specific compound has been published. researchgate.net
Chromatographic Methods for Purity Assessment and Separation in Research (e.g., HPLC for stability studies)
Chromatographic techniques are vital for separating compounds and assessing their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool.
Purity Assessment: An HPLC method would be developed to determine the purity of a synthesized sample of 2H-Benzimidazole, 5-methoxy-, 1-oxide. A pure sample would ideally show a single peak under specific chromatographic conditions.
Stability Studies: HPLC is commonly used to monitor the stability of a compound over time under various conditions (e.g., in different solvents, at different temperatures). The appearance of new peaks would indicate degradation.
Method Parameters: A typical HPLC method report would include details such as the type of column used (e.g., C18 reverse-phase), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), the flow rate, and the detection wavelength.
While general HPLC methods for benzimidazole derivatives exist, a validated method with specific parameters like retention time for 2H-Benzimidazole, 5-methoxy-, 1-oxide is not available. researchgate.net
Computational and Theoretical Chemistry Investigations of 2h Benzimidazole, 5 Methoxy , 1 Oxide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There are no specific quantum chemical calculations reported in the literature for 2H-Benzimidazole, 5-methoxy-, 1-oxide.
For related benzimidazole (B57391) compounds, quantum chemical methods such as Density Functional Theory (DFT) are commonly employed to investigate their electronic structure and predict reactivity. These studies often involve:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: Mapping of electron density to identify electron-rich and electron-deficient regions within the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.
Reactivity Descriptors: Calculation of global reactivity descriptors like chemical hardness, softness, electronegativity, and electrophilicity index to provide a quantitative measure of the molecule's reactivity.
A hypothetical data table for such calculations, if available for 2H-Benzimidazole, 5-methoxy-, 1-oxide, would resemble the following:
| Parameter | Calculated Value (Hypothetical) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Chemical Hardness (η) | |
| Electronegativity (χ) | |
| Electrophilicity Index (ω) |
No specific data is available for 2H-Benzimidazole, 5-methoxy-, 1-oxide.
Molecular Modeling and Simulation Studies for Conformational Analysis
No molecular modeling or simulation studies focusing on the conformational analysis of 2H-Benzimidazole, 5-methoxy-, 1-oxide have been found in the published literature.
Conformational analysis of benzimidazole derivatives is typically performed to identify the most stable three-dimensional arrangement of the atoms. This is crucial for understanding the molecule's physical and biological properties. Techniques used for such analyses include:
Potential Energy Surface (PES) Scans: Systematically rotating specific dihedral angles and calculating the corresponding energy to identify low-energy conformers.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules over time to explore the conformational space and identify the most populated conformations.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
There are no published theoretical predictions of spectroscopic parameters for 2H-Benzimidazole, 5-methoxy-, 1-oxide.
Computational methods are frequently used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For benzimidazole derivatives, these predictions often include:
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then compared with experimental data to confirm the molecular structure.
IR Frequencies: The vibrational frequencies and intensities of the molecule are calculated to predict the infrared spectrum. This information is valuable for identifying the functional groups present in the molecule.
A hypothetical comparison of experimental and theoretical spectroscopic data would be presented as follows:
Table: Hypothetical NMR Chemical Shifts (ppm)
| Atom | Experimental | Theoretical |
|---|---|---|
| C2 | ||
| C4 | ||
| C5 |
No specific data is available for 2H-Benzimidazole, 5-methoxy-, 1-oxide.
Table: Hypothetical IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental | Theoretical |
|---|---|---|
| N-H stretch | ||
| C=N stretch | ||
| C-O stretch |
No specific data is available for 2H-Benzimidazole, 5-methoxy-, 1-oxide.
Reaction Mechanism Elucidation through Computational Transition State Analysis
No computational studies on the reaction mechanisms involving 2H-Benzimidazole, 5-methoxy-, 1-oxide, including transition state analysis, are available in the scientific literature.
For similar compounds, computational chemistry is a powerful tool to elucidate reaction mechanisms by:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barrier for a reaction, which provides insights into the reaction kinetics.
Mapping Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly connects the reactants and products.
In Silico Approaches to Understand Molecular Interactions (e.g., ligand-target binding excluding clinical relevance)
There are no specific in silico studies on the molecular interactions of 2H-Benzimidazole, 5-methoxy-, 1-oxide reported in the literature.
Molecular docking is a common in silico technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. For benzimidazole derivatives, which are known for their diverse biological activities, docking studies can help in:
Identifying Potential Binding Pockets: Determining the most likely site of interaction on a target protein.
Predicting Binding Modes: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target.
Estimating Binding Affinity: Calculating a docking score that represents the predicted binding strength.
A summary of hypothetical docking results would typically be presented in a table like this:
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Protein X | ||
| Protein Y |
No specific data is available for 2H-Benzimidazole, 5-methoxy-, 1-oxide.
Applications of 2h Benzimidazole, 5 Methoxy , 1 Oxide in Advanced Chemical and Materials Science Research
Role as Ligands in Coordination Chemistry and Metal Complexes
Benzimidazole (B57391) and its derivatives are well-established as highly effective ligands in coordination chemistry. royalsocietypublishing.org The nitrogen atoms within the imidazole (B134444) ring readily coordinate with a wide variety of metal ions, forming stable metal complexes. nih.govrsc.org The introduction of an N-oxide functional group, as seen in 2H-Benzimidazole, 5-methoxy-, 1-oxide, further enhances this coordinating ability. The oxygen atom of the N-oxide group provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand, leading to the formation of diverse and structurally complex metal assemblies. researchgate.netnih.gov
The coordination of benzimidazole N-oxides to metal centers is confirmed through spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, where shifts in the characteristic vibrational frequencies of the C=N and N-O bonds are observed upon complexation. nih.gov Research on related benzimidazole derivatives has produced a wide array of metal complexes with varying geometries and nuclearities, including monomeric, dimeric, and polymeric structures. rsc.orgmdpi.com These complexes are investigated for their potential applications in catalysis, materials science, and medicinal chemistry. royalsocietypublishing.orgresearchgate.net The electronic properties of the benzimidazole ligand, influenced by substituents like the 5-methoxy group, can tune the electrochemical and photophysical properties of the resulting metal complex.
| Ligand Derivative | Coordinating Metal Ions | Resulting Complex Type | Reference |
|---|---|---|---|
| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Homoleptic and Heteroleptic Dimers/Monomers | rsc.org |
| 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde Schiff base | Cu(II), Co(II), Zn(II) | Ternary Metal Complexes | nih.gov |
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole Complexes | royalsocietypublishing.org |
| 1-(Trimethylsilyl)methylbenzimidazole derivatives | Co(II), Zn(II) | Tetrahedral Complexes | researchgate.net |
Utility in Catalysis and Organocatalysis
The benzimidazole framework is a versatile scaffold for the development of novel catalysts. Supported gold nanoparticles on titanium dioxide (Au/TiO2) have been shown to be effective catalysts for the synthesis of 2-substituted benzimidazoles. mdpi.com Similarly, various metal oxide nanoparticles, such as ZnO and CuO, have been employed to catalyze the synthesis of benzimidazole derivatives, often with benefits like high yields, shorter reaction times, and catalyst recyclability. nih.govbiointerfaceresearch.com
The N-oxide functionality in compounds like 2H-Benzimidazole, 5-methoxy-, 1-oxide is particularly relevant in the field of organocatalysis. Imidazole N-oxides can function as chiral Lewis bases to catalyze enantioselective reactions. researchgate.net For instance, chiral C2-symmetric bis(imidazole-N-oxides) have been successfully used as organocatalysts in the asymmetric allylation of aromatic aldehydes with allyltrichlorosilane, achieving good yields and high enantioselectivity. researchgate.net The N-oxide moiety activates the silicon reagent, facilitating the transfer of the allyl group to the aldehyde. This suggests that 2H-Benzimidazole, 5-methoxy-, 1-oxide could be a valuable precursor for developing new classes of organocatalysts for asymmetric synthesis.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Chiral Bis(imidazole-N-oxides) | Asymmetric allylation of aldehydes | Organocatalytic; high enantioselectivity (up to 80% ee). | researchgate.net |
| Au/TiO2 Nanoparticles | Synthesis of 2-substituted benzimidazoles | Heterogeneous catalysis; mild reaction conditions. | mdpi.com |
| ZnO Nanoparticles | Cyclocondensation for benzimidazole synthesis | Eco-friendly; recyclable catalyst; high yields. | nih.gov |
| Copper Oxide Nanoparticles | N-arylation of benzimidazole | Ligand-free; reusable heterogeneous catalyst. | biointerfaceresearch.com |
Exploration in Materials Science (e.g., Photoactive, Energetic Materials, Battery Components)
The unique electronic structure of the benzimidazole N-oxide core makes it an attractive candidate for various materials science applications.
Photoactive Materials: Benzimidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them suitable for use as fluorescent dyes. bohrium.com The related bis(benzimidazol-2-yl-3-oxide)benzene derivatives have been specifically noted for their potential as photoactive materials. researchgate.net Furthermore, certain benzoxadiazine 4-oxides, which can be interconverted with 2H-benzimidazole 1,3-dioxides through thermal and photochemical reactions, show promise as photochromic compounds. researchgate.net This suggests that the 5-methoxy-2H-benzimidazole 1-oxide scaffold could be functionalized to create novel materials with tunable light-emitting or light-responsive properties.
Energetic Materials: Theoretical studies have explored the potential of benzimidazole derivatives as energetic materials. nih.govmdpi.com The stability and energy content of these compounds can be tuned by introducing specific substituents. While nitro groups are common for increasing energetic performance, the N-oxide moiety itself acts as an oxygen carrier, which can contribute to the energetic properties of the molecule. nih.gov Theoretical calculations on substituted benzimidazoles are used to predict key detonation properties, such as detonation velocity and pressure, guiding the design of new high-energy materials. mdpi.combohrium.com
Battery Components: The benzimidazole scaffold is being actively investigated for use in energy storage devices. Lithium salts of benzimidazole have been studied as potential electrolytes for high-voltage lithium-ion batteries, where they can help stabilize the system, particularly at high temperatures. researchgate.netresearchgate.net Research has shown that substituents on the benzimidazole ring can be used to tune the electrochemical stability of the electrolyte. researchgate.netchalmers.se Additionally, polymers containing benzimidazole units, such as poly(benzimidazole-co-amide), have been used as precursors for N, O co-doped carbons, which serve as fast-charging anode materials for lithium-ion batteries. nih.gov
Development of Chemical Probes for Biological Research
The inherent fluorescence of the benzimidazole core makes it an excellent platform for designing chemical probes and sensors. nih.gov These probes are designed to detect and quantify specific analytes, such as metal ions or biologically relevant small molecules, through a change in their optical signal (e.g., "turn-on" or "turn-off" fluorescence). nih.gov
For example, a benzimidazole-based probe functionalized with an acrylate (B77674) group has been developed for the highly selective detection of cysteine. nih.gov The reaction of the probe with cysteine removes the acrylate group, restoring the fluorescence of the benzimidazole fluorophore. nih.gov Although a specific probe based on 2H-Benzimidazole, 5-methoxy-, 1-oxide has not been reported, its structural features make it a promising candidate for such applications. The N-oxide group could be used as a reactive site for analyte recognition, while the substituted benzimidazole core would serve as the signaling unit.
Applications in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies from smaller molecular building blocks. The benzimidazole moiety is a powerful tool in this field due to its ability to participate in multiple types of non-covalent interactions. researchgate.net
The primary interactions exploited are metal-ligand coordination through the imidazole nitrogen atoms and π-π stacking between the aromatic rings. researchgate.net By carefully designing the benzimidazole derivatives and controlling the assembly conditions (e.g., pH, solvent, metal ion), a diverse range of supramolecular structures can be created. These include discrete coordination complexes, one-dimensional coordination polymers, and complex three-dimensional metal-organic frameworks (MOFs). mdpi.comresearchgate.net The 5-methoxy substituent and the 1-oxide group of the target compound would influence the electronic nature and steric profile of the molecule, thereby directing the self-assembly process and determining the final architecture and properties of the resulting supramolecular material.
Future Research Directions and Unresolved Challenges in 2h Benzimidazole, 5 Methoxy , 1 Oxide Chemistry
Development of Novel and More Efficient Synthetic Routes
The synthesis of benzimidazole (B57391) N-oxides, including the 5-methoxy variant, has traditionally relied on multi-step procedures that can be time-consuming and may not be environmentally benign. A significant challenge and a key area for future research is the development of novel, more efficient, and sustainable synthetic routes.
Current research in the broader field of benzimidazole synthesis is exploring various innovative approaches. For instance, one-pot, two-step protocols using microwave heating have been developed for the preparation of 2-aryl-benzimidazole-3-oxide derivatives, offering a more sustainable approach by using water and ethanol (B145695) as solvents and simplifying product isolation. nih.gov Continuous flow processes also present a promising avenue, enabling faster reactions and avoiding the isolation of intermediates, as demonstrated in the synthesis of nitrobenzimidazole N-oxides from 2,6-dinitrochlorobenzene and amines. conicet.gov.ar
Future efforts could focus on adapting and optimizing these modern synthetic methods specifically for 2H-Benzimidazole, 5-methoxy-, 1-oxide. The development of catalytic systems, perhaps utilizing transition metals or nanoparticles, could lead to milder reaction conditions and higher yields. nih.gov Exploring domino or tandem reactions that construct the benzimidazole N-oxide core in a single, uninterrupted sequence from simple starting materials would represent a significant advancement in efficiency.
| One-Pot/Domino Reactions | Increased atom economy, reduced waste and purification steps. | Requires careful reaction design and control. | Ideal for creating complex derivatives in a streamlined fashion. |
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For benzimidazole N-oxides, the base-mediated cyclization of o-nitroanilines is a common synthetic strategy. researchgate.net However, the intricate details of the intermediates and transition states involved are not always fully understood, especially for substituted derivatives like 2H-Benzimidazole, 5-methoxy-, 1-oxide.
Future research should employ a combination of experimental and computational techniques to unravel these complex reaction pathways. Kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of reaction intermediates will provide crucial experimental evidence. researchgate.net Complementing these experimental efforts, computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for mapping potential energy surfaces, identifying transition states, and predicting the influence of substituents, such as the 5-methoxy group, on the reaction mechanism. rsc.org Such studies can help to explain observed regioselectivity and reactivity, and guide the rational design of more efficient synthetic strategies.
Integration of Artificial Intelligence and Machine Learning for Predictive Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and even the design of novel synthetic routes. nih.govrsc.org For 2H-Benzimidazole, 5-methoxy-, 1-oxide, the integration of AI and ML presents a significant opportunity to accelerate research and overcome existing challenges.
Machine learning models can be trained on existing datasets of benzimidazole derivatives to predict various properties, such as their reactivity, solubility, and potential biological activity. doi.orgdinus.ac.id For example, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of benzimidazole N-oxides with their chemical behavior. researchgate.net These predictive models can be used to screen virtual libraries of potential derivatives of 2H-Benzimidazole, 5-methoxy-, 1-oxide, prioritizing the most promising candidates for synthesis and experimental validation.
Table 2: Potential Applications of AI and Machine Learning in 2H-Benzimidazole, 5-methoxy-, 1-oxide Research
| Application Area | Specific AI/ML Tool | Potential Impact |
|---|---|---|
| Property Prediction | QSAR/QSPR Models, Neural Networks | Rapidly screen virtual libraries for desired chemical and biological properties. doi.orgdinus.ac.id |
| Reactivity Prediction | Hybrid DFT/ML Models | Predict reaction outcomes and identify optimal reaction conditions. nih.gov |
| Retrosynthesis Planning | AI-powered Retrosynthesis Software | Discover novel and more efficient synthetic routes to the target molecule and its derivatives. nih.gov |
| Mechanism Elucidation | Machine Learning analysis of spectroscopic and computational data | Identify patterns and correlations to aid in the understanding of complex reaction mechanisms. |
Exploration of Undiscovered Reactivity Patterns and Applications
The N-oxide functionality in 2H-Benzimidazole, 5-methoxy-, 1-oxide imparts unique reactivity that is yet to be fully explored. Benzimidazole N-oxides are known to participate in a variety of chemical transformations, including photochemical rearrangements and reactions with acylating agents and nucleophiles. rsc.org They can also act as 1,3-dipoles in cycloaddition reactions. acs.org
A key area for future research is the systematic investigation of the reactivity of 2H-Benzimidazole, 5-methoxy-, 1-oxide with a diverse range of reagents and under various reaction conditions. This could lead to the discovery of novel chemical transformations and the synthesis of new classes of heterocyclic compounds. The influence of the 5-methoxy group on the electronic properties and reactivity of the benzimidazole N-oxide core is of particular interest and warrants detailed investigation.
The exploration of new applications for 2H-Benzimidazole, 5-methoxy-, 1-oxide and its derivatives is another important research direction. While benzimidazole derivatives are known for a wide range of biological activities, the specific potential of the 5-methoxy N-oxide variant is largely untapped. researchgate.netbiointerfaceresearch.com Screening this compound and its derivatives against various biological targets could uncover new therapeutic leads. Furthermore, its unique electronic and structural features might make it a candidate for applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.
Design of Advanced Analytical Methodologies for Complex Matrices
As the synthesis and application of 2H-Benzimidazole, 5-methoxy-, 1-oxide and its derivatives expand, the need for robust and sensitive analytical methods for their detection and quantification in complex matrices will become increasingly important. This is particularly relevant for potential pharmaceutical or agrochemical applications, where monitoring the compound and its metabolites in biological fluids or environmental samples is crucial.
Future research should focus on the development of advanced analytical techniques tailored for benzimidazole N-oxides. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation and identification of these compounds. researchgate.net The development of novel stationary phases and mobile phase compositions could improve the resolution and sensitivity of HPLC methods. Furthermore, innovative sample preparation techniques, such as solid-phase microextraction (SPME) or magnetic solid-phase extraction (MSPE), can be explored to selectively extract and concentrate 2H-Benzimidazole, 5-methoxy-, 1-oxide from complex matrices, thereby improving the accuracy and reliability of the analysis. researchgate.net The development of electrochemical sensors, potentially based on modified electrodes, could also offer a rapid and cost-effective method for the in-field detection of this compound. mdpi.com
Q & A
Q. What are the established synthetic routes for 2H-Benzimidazole,5-methoxy-,1-oxide(9CI), and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization of substituted o-phenylenediamine derivatives. For example, 5-methoxy benzimidazole analogs are synthesized by reacting 4-methoxy-o-phenylenediamine with carbon disulfide in alkaline conditions (e.g., potassium hydroxide) under reflux (70–80°C, 2–3 hours), followed by acidification to precipitate the product . Yield optimization strategies include:
- Stoichiometric adjustments : Ensure molar equivalence of reactants (e.g., 1:1 ratio of diamine to carbon disulfide).
- Reaction time : Extended reflux (up to 4 hours) may improve cyclization efficiency.
- Purification : Recrystallization using ethanol/water mixtures enhances purity.
Example yields from analogous syntheses:
| Starting Material | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 4-Methoxy-o-phenylenediamine | 84 | KOH, CS₂, reflux | |
| 4-Difluoromethoxy analog | 78 | KOH, CS₂, reflux |
Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ as a solvent to resolve aromatic protons and confirm substitution patterns (e.g., methoxy group at C5). ¹H NMR peaks for benzimidazole protons typically appear at δ 7.2–8.1 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
- Infrared Spectroscopy (IR) : Key absorptions include N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) for the methoxy group .
- Elemental Analysis (EA) : Validate molecular formula (e.g., C₈H₇N₂O₂) with <0.3% deviation between calculated and observed values .
Q. What storage and handling protocols are recommended to maintain the stability of this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the 1-oxide moiety .
- Handling : Use glove boxes or fume hoods to minimize exposure to moisture and air. Avoid contact with strong acids/bases to prevent ring-opening reactions .
Advanced Research Questions
Q. How can researchers design in vivo pharmacological assays for 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) while addressing contradictions in activity data from structurally similar analogs?
- Methodological Answer :
- Formulation : Use vehicle systems like 10% Tween-80 or carboxymethyl cellulose (0.5%) for intraperitoneal or intravenous administration to ensure solubility and bioavailability .
- Dose-Response Studies : Compare LD₅₀ values (e.g., 66 mg/kg IV in mice for 5-methoxy flavone) to establish safe dosing ranges .
- Control Groups : Include analogs (e.g., 5-ethoxy or 5-iodo derivatives) to isolate the role of the methoxy-1-oxide group in observed bioactivity .
Q. What strategies resolve low yields in benzimidazole synthesis under oxidative or acidic conditions?
- Methodological Answer :
- Catalyst Optimization : Introduce transition-metal catalysts (e.g., Cu(I)/Cu(II)) to accelerate cyclization .
- Inert Atmosphere : Conduct reactions under N₂ to prevent side oxidation reactions .
- Post-Synthetic Modifications : Oxidize 1H-benzimidazole precursors (e.g., using H₂O₂ in acetic acid) to yield the 1-oxide derivative, avoiding direct synthesis challenges .
Q. How can supramolecular assembly principles be applied to enhance the technological utility of this compound in materials science?
- Methodological Answer :
- Coordination Chemistry : Utilize the benzimidazole nitrogen atoms as ligands for metal-organic frameworks (MOFs). For example, coordinate with Zn²⁺ or Cu²⁺ to form porous structures for gas storage .
- Non-Covalent Interactions : Leverage π-π stacking between aromatic rings and hydrogen bonding (N-H⋯O) to design self-healing polymers or sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
